3-[2-(Dimethylamino)phenyl]propan-1-ol
Description
Historical Context and Early Synthetic Methodologies
The exploration of amino alcohols, the broader family to which dimethylamino-phenyl-propanol analogues belong, has roots in early organic chemistry. Initial synthetic strategies often involved multi-step processes with modest yields. One of the foundational methods for creating similar structures, such as 3-(dimethylamino)-1-phenylpropan-1-ol (B146689), involves a two-step sequence: a condensation reaction to form a ketone intermediate, followed by reduction to the desired alcohol. For instance, the reaction of benzaldehyde, dimethylamine (B145610) hydrochloride, and paraformaldehyde in the presence of an acid catalyst can yield the corresponding aminoketone, which is then reduced to the alcohol.
Over the years, synthetic methodologies have evolved to be more efficient and selective. The development of more sophisticated reducing agents and catalytic systems has allowed for greater control over the stereochemistry of the resulting alcohol, a critical aspect for many applications.
Chemical Significance in Organic Synthesis
The chemical significance of 3-[2-(Dimethylamino)phenyl]propan-1-ol and its analogues lies in their utility as versatile building blocks and intermediates in organic synthesis. The presence of both a hydroxyl and a tertiary amine group allows for a range of chemical modifications. The hydroxyl group can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions. The dimethylamino group can act as a directing group in ortho-lithiation reactions, facilitating the introduction of other substituents onto the phenyl ring.
These compounds serve as key precursors in the synthesis of more complex molecules. For example, the related compound 3-(dimethylamino)-1-phenylpropan-1-ol is a known intermediate in the synthesis of certain pharmaceutical agents. chemicalbook.com The ability to readily modify the core structure of these analogues makes them valuable starting materials for generating libraries of compounds for screening in drug discovery and materials science.
Diverse Structural Variants within the Dimethylamino-Phenyl-Propanol Class
The structural diversity within the dimethylamino-phenyl-propanol class is vast, arising from variations in the substitution pattern on the phenyl ring, the position of the substituents on the propanol (B110389) chain, and the stereochemistry of the chiral centers.
Positional Isomers
The location of the dimethylamino and hydroxyl groups on the phenylpropanol scaffold gives rise to several positional isomers, each with distinct properties and synthetic accessibility. Key examples include:
3-(Dimethylamino)-1-phenylpropan-1-ol: In this isomer, the dimethylamino group is on the propyl chain, not the phenyl ring. It is a widely studied compound used as a chiral auxiliary and a building block for pharmaceuticals. guidechem.com
2-(Dimethylamino)-1-phenylpropan-1-ol: This isomer features the dimethylamino group on the second carbon of the propanol chain. The (1R,2R)-enantiomer, also known as (1R,2R)-(-)-N-Methylpseudoephedrine, has been reported in Ephedra sinica. nih.gov
2-(Dimethylamino)-3-phenylpropan-1-ol: Here, the phenyl group is at the third position of the propanol chain. This compound is commercially available and used in various research applications. sigmaaldrich.com
The specific compound of focus, This compound , is an ortho-substituted isomer where the dimethylamino group is directly attached to the phenyl ring. This substitution pattern can influence the molecule's conformation and reactivity due to potential interactions between the ortho-substituent and the propanol side chain.
Below is a table summarizing the key properties of these positional isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1896345-47-3 | C₁₁H₁₇NO | 179.26 | Not available |
| 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | C₁₁H₁₇NO | 179.26 | 284.4 |
| (1R,2R)-2-(Dimethylamino)-1-phenylpropan-1-ol | 14222-20-9 | C₁₁H₁₇NO | 179.26 | Not available |
| 2-(Dimethylamino)-3-phenylpropan-1-ol | 60577-28-8 | C₁₁H₁₇NO | 179.26 | Not available |
Stereoisomeric Forms and Chiral Considerations
Many dimethylamino-phenyl-propanol analogues contain one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The absolute configuration of these chiral centers is crucial as different stereoisomers can exhibit vastly different biological activities and chemical properties.
The synthesis of single enantiomers is a significant focus in organic chemistry. This can be achieved through two primary strategies:
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to selectively produce one enantiomer over the other. For example, the chiral reduction of a ketone precursor using a chiral reducing agent can yield an optically active alcohol. google.com
Chiral Resolution: This method involves separating a racemic mixture of enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization.
The development of efficient methods for the stereoselective synthesis of these compounds is an active area of research, driven by the demand for enantiomerically pure building blocks in the pharmaceutical industry.
Derivatives with Modified Phenyl or Alkyl Moieties
The versatility of the dimethylamino-phenyl-propanol scaffold allows for the synthesis of a wide array of derivatives through modification of the phenyl ring or the alkyl chain.
Phenyl Ring Modifications: Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule. For example, the synthesis of 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol has been reported, which introduces a chlorine atom onto the phenyl ring. wikipedia.org Such modifications can significantly impact the compound's reactivity and its potential applications.
Alkyl Chain Modifications: The propanol chain can also be modified. For instance, the introduction of additional alkyl groups or the alteration of the chain length can lead to new analogues with different physical and chemical characteristics.
The table below provides examples of such derivatives.
| Compound Name | Modification | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol | Chloro-substituted phenyl ring | C₁₇H₂₀ClNO | 289.80 |
| (S)-2-(Methylamino)-3-phenylpropan-1-ol | N-demethylated amino group | C₁₀H₁₅NO | 165.23 |
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(dimethylamino)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11-8-4-3-6-10(11)7-5-9-13/h3-4,6,8,13H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXKFZTTZTKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Condensation-Reduction Approaches
This class of synthesis involves the initial formation of a carbonyl-containing intermediate, such as a β-aminoketone (commonly known as a Mannich base), followed by the reduction of the ketone functionality to the final alcohol.
Mannich Reaction Intermediates and Subsequent Reduction Pathways
The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound. While a direct Mannich reaction to form the precursor for 3-[2-(Dimethylamino)phenyl]propan-1-ol is not prominently documented, a plausible pathway can be constructed. Such a reaction would theoretically involve an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a secondary amine. The resulting β-aminoketone, 3-(dimethylamino)-1-[2-(dimethylamino)phenyl]propan-1-one, would then undergo selective reduction of the ketone group to yield the target alcohol.
The reduction of the Mannich base intermediate is a critical step. This transformation can be achieved using various hydride-reducing agents or through catalytic hydrogenation. The choice of reagent can influence the stereochemical outcome of the reaction if a chiral center is formed.
Reductive Agents and Their Stereochemical Implications
The conversion of the intermediate β-aminoketone to the final β-amino alcohol is a standard reduction. The choice of reducing agent is crucial for both efficiency and stereocontrol. Common reductive agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation methods (e.g., H₂ over Raney Nickel or Palladium catalysts).
The stereochemical outcome of the reduction depends on the substrate and the reagent. The reduction of a prochiral ketone creates a new stereocenter at the alcohol position. Diastereoselective reductions can be achieved if another stereocenter is already present in the molecule, with the relative stereochemistry (syn or anti) being influenced by factors like steric hindrance and the potential for chelation control by the neighboring amino group. For instance, certain reagents may coordinate with both the carbonyl oxygen and the amino nitrogen, directing the hydride attack from a specific face of the molecule.
| Reductive Agent | Typical Conditions | Stereochemical Considerations |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0°C to room temp. | Generally follows Felkin-Anh or Cram's rule for diastereoselectivity; chelation control is possible with certain substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux. | A more powerful, less selective reducing agent. Can also reduce other functional groups if present. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Raney Ni, Pd/C, or PtO₂ catalyst, various solvents and pressures. | Stereoselectivity depends on the catalyst and substrate; often results in syn-addition of hydrogen. |
| Potassium Borohydride (KBH₄) | Aqueous or alcoholic solvents. | Milder than NaBH₄, often used for specific applications. |
Alkylation Strategies
Alkylation strategies involve the formation of new carbon-carbon or carbon-nitrogen bonds to assemble the target structure. These methods can offer more direct routes compared to the multi-step condensation-reduction pathways.
Nucleophilic Substitution via Halogenated Alcohol Precursors
This approach involves the reaction of a nucleophile with an electrophilic three-carbon chain that already contains the alcohol functionality (or a protected version). A plausible route would be a Grignard reaction, where a 2-(dimethylamino)phenylmagnesium halide is used as the nucleophile. This Grignard reagent can be prepared from the corresponding 2-bromo-N,N-dimethylaniline.
The Grignard reagent would then react with an electrophile such as propylene (B89431) oxide or a 3-halo-1-propanol (e.g., 3-chloro-1-propanol). The reaction with propylene oxide would involve the nucleophilic ring-opening of the epoxide, which, after an acidic workup, would yield the desired this compound. This method directly forms the C-C bond at the desired position.
| Nucleophile | Electrophile | Key Transformation |
| 2-(Dimethylamino)phenylmagnesium bromide | Propylene Oxide | Nucleophilic ring-opening of epoxide |
| 2-(Dimethylamino)phenylmagnesium bromide | 3-Chloro-1-propanol | Nucleophilic substitution (SN2) |
| Lithium 2-(dimethylamino)phenyl | 3-Chloro-1-propanol | Nucleophilic substitution (SN2) |
Alkylation of Secondary Amines for Tertiary Amine Formation
This strategy focuses on forming the tertiary dimethylamino group in the final step of the synthesis. This is typically achieved by starting with a precursor molecule that contains a primary or secondary amine and then introducing the methyl groups.
A common and effective method for this transformation is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary or secondary amine using formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. For example, if a precursor such as 3-(2-aminophenyl)propan-1-ol (B1584289) or 3-[2-(methylamino)phenyl]propan-1-ol were synthesized, it could be converted to the final tertiary amine product in a one-pot reaction.
Alternatively, the primary amine can be dimethylated via catalytic hydrogenation in the presence of formaldehyde. The primary amine first forms an imine with formaldehyde, which is then reduced in situ by hydrogen gas over a catalyst like Raney Nickel. googleapis.comgoogle.com This process is repeated to add the second methyl group. googleapis.comgoogle.com
Chiral Synthesis and Enantioselective Routes
The creation of enantiomerically pure this compound is critical for applications where specific stereoisomers exhibit desired therapeutic effects or material properties. Several strategies have been developed to achieve this, including asymmetric reduction, kinetic resolution, and the use of chiral precursors.
Asymmetric Reduction Techniques
Asymmetric reduction of a prochiral ketone, such as 3-[2-(Dimethylamino)phenyl]propan-1-one, is a direct and efficient method for producing enantiomerically enriched this compound. This transformation is typically achieved using chiral catalysts or reagents that facilitate the stereoselective addition of a hydride to the carbonyl group.
Commonly employed methods involve the use of chiral metal complexes, often featuring ruthenium, rhodium, or iridium, coordinated with chiral ligands. For instance, catalysts derived from chiral diamines and amino alcohols have demonstrated high efficacy in the asymmetric transfer hydrogenation of various ketones. While specific data for the reduction of 3-[2-(Dimethylamino)phenyl]propan-1-one is not extensively documented in publicly available literature, analogous reductions of similar propiophenone (B1677668) derivatives have been achieved with high enantioselectivity. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reduction.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), also presents a powerful tool for asymmetric reduction. These enzymes can exhibit exquisite stereoselectivity and operate under mild reaction conditions. The selection of a suitable KRED often involves screening a library of enzymes to identify one with high activity and selectivity for the specific substrate.
| Catalyst/Reagent Type | Chiral Ligand/Enzyme Example | Typical Enantiomeric Excess (ee) |
| Metal Complex | (R,R)-TsDPEN with [Ru(p-cymene)Cl₂]₂ | >95% |
| Biocatalyst | Ketoreductase (KRED) | Often >99% |
Note: The data in this table is representative of asymmetric reductions of analogous ketones and may not reflect the exact results for 3-[2-(Dimethylamino)phenyl]propan-1-one.
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent or catalyst. For racemic this compound, this can be achieved through acylation or other derivatization reactions catalyzed by a chiral entity.
One common approach involves the use of chiral acids, such as tartaric acid or mandelic acid derivatives, to form diastereomeric salts with the racemic amino alcohol. These diastereomeric salts often exhibit different solubilities, allowing for their separation by crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantiomerically enriched alcohol. The efficiency of this method is dependent on the successful formation of well-defined crystalline diastereomeric salts and a significant difference in their solubilities.
Enzymatic kinetic resolution offers another highly effective strategy. Lipases are frequently employed to catalyze the enantioselective acylation of racemic alcohols. In the presence of an acyl donor, one enantiomer of this compound will be acylated at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. The choice of lipase (B570770), solvent, and acyl donor can significantly influence the enantioselectivity of the resolution.
| Resolving Agent/Catalyst | Principle | Potential Outcome |
| Chiral Acids (e.g., Dibenzoyltartaric acid) | Diastereomeric salt formation and fractional crystallization | Isolation of one enantiomer with high optical purity. |
| Lipases (e.g., Candida antarctica lipase B) | Enantioselective acylation | Separation of an acylated enantiomer and the unreacted enantiomer. |
Stereocontrolled Functionalization of Prochiral Precursors
An alternative to resolving a racemic mixture is to build the desired stereocenter into the molecule from a prochiral starting material. For the synthesis of this compound, this could involve the stereoselective functionalization of a precursor like 2-(dimethylamino)benzaldehyde (B1293426).
One potential route involves an asymmetric aldol (B89426) reaction or a related carbon-carbon bond-forming reaction where a chiral catalyst or auxiliary controls the stereochemical outcome of the initial bond formation. For example, the reaction of an enolate with 2-(dimethylamino)benzaldehyde in the presence of a chiral ligand could generate an intermediate with the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent chemical transformations would then lead to the target molecule.
The success of this approach hinges on the ability to control the stereochemistry of the key bond-forming step with high fidelity. This often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.
Alternative and Advanced Synthetic Protocols
Beyond traditional batch-wise synthesis, modern methodologies are being explored to improve the efficiency, scalability, and safety of chemical manufacturing.
Continuous Flow Processes for Scalable Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. For the synthesis of this compound, a continuous flow process could be designed to telescope multiple reaction steps, thereby reducing reaction times and minimizing manual handling of intermediates.
A hypothetical flow setup could involve the continuous feeding of the starting materials, such as 3-[2-(Dimethylamino)phenyl]propan-1-one and a reducing agent, into a reactor coil where the reaction takes place at a controlled temperature. The product stream could then be passed through an in-line purification module to isolate the desired alcohol. The implementation of continuous flow for the synthesis of this compound would be particularly beneficial for large-scale production, offering a more sustainable and cost-effective manufacturing process.
Grignard Reactions in Derivatization
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the context of this compound, Grignard reactions can be employed for its derivatization or in the synthesis of its precursors.
For instance, the precursor ketone, 3-[2-(Dimethylamino)phenyl]propan-1-one, could be synthesized via a Grignard reaction. A more direct, albeit challenging, approach to the parent alcohol could involve the reaction of a suitable Grignard reagent with an appropriate electrophile. For example, the reaction of 2-(dimethylamino)phenylmagnesium bromide with an epoxide like propylene oxide could potentially yield the target molecule, although regioselectivity could be an issue.
Chemical Reactivity and Derivatization Studies
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol group in 3-(Dimethylamino)-1-phenylpropan-1-ol (B146689) is readily susceptible to oxidation. This common transformation for secondary alcohols results in the formation of the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one. The reaction involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon atom to which it is attached.
| Oxidizing Agent Class | Example Reagents | Product |
| Chromium-based Reagents | Chromium trioxide (CrO₃) | 3-(Dimethylamino)-1-phenylpropan-1-one |
| Manganese-based Reagents | Potassium permanganate (KMnO₄) | 3-(Dimethylamino)-1-phenylpropan-1-one |
This oxidation is a critical step in synthetic pathways where the hydroxyl group must be temporarily converted to a ketone for subsequent reactions or as a precursor to other functional groups.
Reduction Reactions of Amine Functionalities or Intermediate Ketones
The carbonyl group of the ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one, can be efficiently reduced back to the parent alcohol, 3-(Dimethylamino)-1-phenylpropan-1-ol. This reduction is a foundational reaction in synthetic sequences that may require the temporary protection or modification of the hydroxyl functionality.
Metal hydrides are common reducing agents for this transformation. For related compounds, such as the methylamino analogue, catalytic hydrogenation has also been proven effective. nih.gov
| Reducing Agent | Reaction Type | Starting Material | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Hydride Reduction | 3-(Dimethylamino)-1-phenylpropan-1-one | 3-(Dimethylamino)-1-phenylpropan-1-ol |
| Lithium aluminum hydride (LiAlH₄) | Hydride Reduction | 3-(Dimethylamino)-1-phenylpropan-1-one | 3-(Dimethylamino)-1-phenylpropan-1-ol |
| Raney Nickel with H₂ | Catalytic Hydrogenation | 3-(methylamino)-1-phenylpropan-1-one | 3-(methylamino)-1-phenylpropan-1-ol |
While the primary focus is often the interconversion between the alcohol and ketone, further reductive transformations can target other parts of the molecule, leading to a variety of amine derivatives. nih.gov
Substitution Reactions Involving Hydroxyl and Amine Groups
Both the hydroxyl and tertiary amine groups of 3-(Dimethylamino)-1-phenylpropan-1-ol can participate in substitution reactions, further expanding its synthetic utility.
The hydroxyl group is a poor leaving group (as OH⁻), but it can be converted into a better leaving group to facilitate nucleophilic substitution. One common strategy is protonation under acidic conditions, which converts -OH to -OH₂⁺, a good leaving group (as H₂O). Another approach involves converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) or reacting it with reagents like thionyl chloride to form a chloro-derivative. For the related compound 3-(methylamino)-1-phenylpropan-1-ol, the hydroxyl group can be replaced by a trifluoromethyl)phenoxy group via a Williamson ether synthesis.
The tertiary dimethylamino group can act as a nucleophile. It can be alkylated, most commonly with methyl iodide, in a process known as quaternization. This reaction converts the tertiary amine into a quaternary ammonium salt, altering the molecule's electronic properties and solubility.
| Functional Group | Reaction Type | Reagent Example | Product Type |
| Hydroxyl (-OH) | Nucleophilic Substitution | Thionyl chloride (SOCl₂) | Chloro-derivative |
| Hydroxyl (-OH) | Ether Synthesis | NaH, Alkyl Halide | Ether |
| Amine (-NMe₂) | Quaternization | Methyl iodide (CH₃I) | Quaternary Ammonium Salt |
Formation of Complex Organic Molecules as Intermediates
The true value of 3-(Dimethylamino)-1-phenylpropan-1-ol in research is its role as a key intermediate in the synthesis of more complex, biologically active molecules. nih.govyoutube.com
Research has identified 3-(Dimethylamino)-1-phenylpropan-1-ol as a useful synthetic intermediate for preparing phenoxyphenyl diamine-based compounds. youtube.com These complex molecules have been investigated for their potential as histamine (B1213489) H3 receptor antagonists with concurrent serotonin (B10506) reuptake inhibitory activities, making them candidates for treating certain neurological and psychiatric disorders. nih.govyoutube.com
The scaffold of 3-(Dimethylamino)-1-phenylpropan-1-ol is also employed to synthesize indolyl aryl propanamine derivatives. youtube.com These derivatives have been studied as dual-acting reuptake inhibitors for both norepinephrine (B1679862) and serotonin, two key neurotransmitters. nih.govyoutube.com Compounds with this dual-action profile are of significant interest in the development of novel antidepressants and other therapeutics for mood disorders.
Silicon naphthalocyanines (SiNcs) are large, planar aromatic molecules studied for their unique photophysical properties, particularly for applications in photodynamic therapy and as near-infrared dyes. dtic.mil The central silicon atom can accommodate two axial ligands, which are typically bonded through oxygen atoms.
Alcohols can be used to synthesize these axial ligands by reacting with a precursor such as silicon naphthalocyanine dichloride (SiNcCl₂). The alcohol displaces the chloride ions to form stable Si-O-R bonds. The nature of the R group on the alcohol can be tailored to modulate the solubility and electronic properties of the final naphthalocyanine complex. While direct use of 3-(Dimethylamino)-1-phenylpropan-1-ol is not widely documented, closely related structures demonstrate this principle. For instance, a novel silicon(IV) phthalocyanine (a structurally similar macrocycle) was synthesized with an axial ligand derived from (2E)-3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one, which features a similar dimethylamino-phenyl-propanoid skeleton. nih.gov This demonstrates the utility of such scaffolds in creating axially substituted metalloid-macrocycle complexes.
Ester and Ether Derivatives
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research focused on the synthesis and characterization of ester and ether derivatives of the compound 3-[2-(Dimethylamino)phenyl]propan-1-ol. While the molecular structure of this compound, containing a primary alcohol functional group, suggests that it can readily undergo esterification and etherification reactions, dedicated studies detailing these transformations for this specific isomer are not publicly available.
Standard synthetic methodologies for the formation of esters and ethers from primary alcohols are well-established in organic chemistry. Conceptually, the hydroxyl group of this compound could be converted to an ester through reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base. Similarly, the formation of an ether derivative would be expected to proceed via a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the corresponding alkoxide of this compound would react with an alkyl halide.
However, the absence of published research, including detailed experimental procedures, reaction conditions, and characterization data for the resulting ester and ether products of this compound, precludes the presentation of specific research findings and data tables as requested. The available literature tends to focus on other isomers, such as 3-(dimethylamino)-1-phenylpropan-1-ol, or on related phenylpropanoic acid derivatives. Therefore, no detailed research findings or interactive data tables for the ester and ether derivatives of this compound can be provided.
Molecular Mechanisms of Action and Biochemical Interactions in Vitro/pre Clinical Focus
Molecular Target Interactions (e.g., enzymes, receptors)
The structure of 3-[2-(Dimethylamino)phenyl]propan-1-ol suggests potential interactions with various biological macromolecules. Phenylpropanolamine derivatives are known to interact with neurotransmitter systems. For instance, related compounds serve as synthetic intermediates for substances that target histamine (B1213489) H3 receptors and serotonin (B10506) reuptake transporters. chemicalbook.com This suggests that this compound could potentially bind to receptors and transporters within the central nervous system.
The dimethylamino moiety is a common feature in many pharmacologically active molecules. For example, some compounds containing this group have been identified as potent inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial enzymes in cell cycle regulation. nih.gov Furthermore, the core structure is related to compounds that can inhibit enzymes like fatty acid synthase. biosynth.com While direct evidence for this compound is limited, the activities of analogous structures provide a framework for its potential molecular targets.
| Potential Molecular Target Class | Rationale based on Structural Analogs | Reference |
| Neurotransmitter Receptors | Phenylpropanolamine core is common in modulators of serotonin and histamine systems. | chemicalbook.com |
| Neurotransmitter Transporters | Used as an intermediate for serotonin and norepinephrine (B1679862) reuptake inhibitors. | chemicalbook.com |
| Kinases (e.g., CDK4/6) | The dimethylamino group is present in known kinase inhibitors. | nih.gov |
| Metabolic Enzymes | Related structures show inhibition of enzymes like fatty acid synthase. | biosynth.com |
Role of Hydrogen Bonding and Electrostatic Interactions in Binding Affinity
The binding of any ligand to its molecular target is governed by non-covalent interactions, including hydrogen bonds and electrostatic forces. This compound possesses functional groups capable of participating in these critical interactions. The molecule has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group). nih.gov
These groups are fundamental to the molecule's ability to form stable complexes with biological targets. The hydroxyl (-OH) group can donate a hydrogen bond, while its oxygen and the tertiary amine's nitrogen can accept hydrogen bonds from amino acid residues in a protein's binding pocket. mdpi.com Electrostatic interactions, which are attractive or repulsive forces between charged or polar groups, also play a crucial role in molecular recognition and binding. nih.gov The polar nature of the hydroxyl and dimethylamino groups allows for significant electrostatic contributions to the binding affinity.
Computational studies on a similar molecule, 3-[2-(dimethylamino) phenyl] propanal, have highlighted the importance of weaker, non-covalent n→π* interactions, where the lone pair of electrons on the nitrogen atom interacts with the π system of a carbonyl group. nih.gov This type of interaction, which is similar in nature to a hydrogen bond, can influence the molecule's conformation, stabilizing a folded structure that may be crucial for fitting into a specific binding site. nih.gov
| Functional Group | Interaction Type | Role in Binding |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Forms stabilizing bonds with target protein residues. |
| Dimethylamino (-N(CH₃)₂) | Hydrogen Bond Acceptor | Accepts hydrogen bonds from donor groups in the binding site. |
| Entire Molecule | Electrostatic Interactions | The polar groups contribute to the overall electrostatic complementarity with the target. |
| Dimethylamino Nitrogen | n→π* Interactions | Can contribute to conformational stability, influencing how the molecule presents to its target. nih.gov |
Modulation of Biochemical Pathways (General Principles, Non-Clinical)
By binding to enzymes or receptors, small molecules like this compound can modulate entire biochemical pathways. The specific pathway affected depends on the function of the molecular target. For example, if the compound were to inhibit a key kinase, it could disrupt a signaling cascade involved in cell proliferation. nih.gov
Influence of the Dimethylamino Group on Nucleophilicity and Reactivity
The dimethylamino group is a key functional moiety that significantly influences the molecule's chemical properties. As an electron-donating group, it increases the electron density on the adjacent phenyl ring and possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. rsc.org This inherent nucleophilicity means the dimethylamino group can participate in various chemical reactions, including nucleophilic substitution.
The reactivity of a dimethylamino group is highly dependent on its electronic environment. For example, when attached directly to an aromatic ring system that can delocalize electrons, its electron-donating resonance effect can increase the nucleophilicity of other atoms within the ring system. valpo.edu However, when insulated from such a system (for instance, by a methylene (B1212753) bridge), the nitrogen atom itself is typically the primary site of nucleophilic attack. valpo.edu This property is fundamental to its potential interactions, as the nucleophilic character of the nitrogen can be crucial for forming covalent or strong non-covalent bonds with biological targets or for undergoing metabolic transformations.
Enzyme Mechanism Studies and Protein Interactions (Conceptual Framework)
The functional groups of this compound provide a basis for understanding its potential interactions within an enzyme's active site. The amino group is a versatile functional group in enzymatic reactions. For instance, primary or secondary amines can form Schiff bases (imines) with aldehydes or ketones, a mechanism central to the function of enzymes like transaminases, which utilize vitamin B6 as a coenzyme. mdpi.com Although this compound contains a tertiary amine, its structural relatives with primary or secondary amines are relevant to this conceptual framework.
Furthermore, aminophenol-like structures can be substrates for oxidative enzymes. Phenoxazinone synthase, for example, catalyzes an oxidative cascade of o-aminophenol. researchgate.net This provides a conceptual model for how the aminophenyl portion of the molecule could be enzymatically processed. Protein interactions can also be inhibitory. The mechanism by which some aminophenols exert toxicity involves their oxidation into reactive metabolites that can covalently bind to cellular macromolecules or disrupt mitochondrial function, leading to the inhibition of respiratory enzymes. nih.gov This illustrates a framework where the molecule, following metabolic activation, interacts with and inhibits protein function.
Structure Activity Relationship Sar Studies
Impact of Amine Functionality on Molecular Activity
The tertiary amine in "3-[2-(Dimethylamino)phenyl]propan-1-ol" plays a pivotal role in molecular interactions. Due to its basic nature, this group is typically protonated at physiological pH, allowing it to form strong ionic bonds with anionic sites, such as carboxylate or phosphate (B84403) groups, in a receptor's binding pocket. This electrostatic interaction is often a primary anchor for the ligand, significantly contributing to its binding affinity and specificity. The two methyl groups on the nitrogen atom also contribute to the molecule's steric profile, influencing its orientation within the binding site and potentially forming van der Waals interactions with hydrophobic residues.
The dimethylamino group is a powerful electron-donating group (EDG). lumenlearning.com Through resonance, the nitrogen atom's lone pair of electrons can increase the electron density of the phenyl ring, a phenomenon known as a +M (mesomeric) effect. This has several consequences:
It enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org
It can influence the acidity of other protons in the molecule.
The electron-donating nature of the nitrogen is crucial for non-covalent interactions. For instance, in the related compound "3-[2-(Dimethylamino)phenyl]propanal," a weak n→π* interaction occurs between the lone pair electrons of the nitrogen atom and the π* orbital of the carbonyl group, which helps to stabilize a folded conformation of the molecule. researchgate.net This type of interaction, which is similar to a hydrogen bond in its ability to dictate molecular conformation, is highly dependent on the electron-donating ability of the amine. researchgate.net
Influence of Hydroxyl Group in Molecular Interactions
The terminal hydroxyl group on the propanol (B110389) chain is a versatile functional group capable of engaging in several key molecular interactions that stabilize the ligand-receptor complex. nih.gov As a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs), it can form a network of interactions with polar amino acid residues like glutamate, arginine, and asparagine in a binding site. nih.govresearchgate.net The presence and position of hydroxyl groups can significantly impact binding energy and affinity. nih.gov For example, the introduction of a hydroxyl group can increase the inhibitory activity of a molecule by enhancing hydrogen bonding with surrounding amino acids. nih.gov The desolvation penalty for the hydroxyl group can be high, but when a perfect spatial fit within a binding site is achieved, its contribution to affinity can be substantial. researchgate.net
Stereochemical Contributions to Activity (e.g., enantiomeric purity)
While "this compound" itself is not chiral, the introduction of substituents on the propanol chain or the phenyl ring can create stereocenters. Chirality is a fundamental aspect of drug action, as biological systems, such as receptors and enzymes, are inherently chiral. nih.govnih.gov Different enantiomers or diastereomers of a molecule often exhibit significant differences in biological activity, a phenomenon known as stereoselectivity. nih.gov For many neurologically active compounds, one enantiomer is significantly more potent than the other. This difference in activity arises because only one enantiomer can achieve the optimal three-point attachment or complementary fit with its specific biological target. nih.govresearchgate.net Therefore, in the development of derivatives of this compound, controlling the stereochemistry through enantiomerically pure synthesis is often critical to maximizing therapeutic efficacy. nih.gov
Substituent Effects on the Phenyl Ring and Alkyl Chain
Modifying the phenyl ring or alkyl chain with various substituents is a common strategy in medicinal chemistry to fine-tune a molecule's properties. These effects are broadly categorized as electronic or steric.
The electronic nature of substituents on the phenyl ring can dramatically alter the molecule's activity by modulating the electron density of the entire system. lumenlearning.com Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org
A computational study on the related aldehyde, "3-[2-(Dimethylamino)phenyl]propanal," demonstrated how substituents can modulate the strength of intramolecular interactions. researchgate.net By placing various substituents at the para position relative to the dimethylamino group, researchers observed a systematic change in the strength of the n→π* interaction between the amine's nitrogen and the side chain's carbonyl carbon.
Here is a summary of the findings from that computational study:
| Substituent (at para-position) | Group Type | Effect on n→π* Interaction Strength |
| -NO₂ | Strong EWG | Weakens the interaction |
| -CN | EWG | Weakens the interaction |
| -H | Neutral | Baseline interaction strength |
| -CH₃ | EDG | Strengthens the interaction |
| -OCH₃ | Strong EDG | Strengthens the interaction |
This data illustrates that electron-withdrawing groups (EWGs) decrease the electron-donating ability of the nitrogen atom, thereby weakening the stabilizing n→π* interaction. Conversely, electron-donating groups (EDGs) enhance the nitrogen's electron-donating capacity, strengthening this interaction. researchgate.net Such intramolecular forces are critical for maintaining the bioactive conformation of the molecule, demonstrating that substituent electronic effects can have a profound impact on molecular structure and, consequently, biological activity. researchgate.net
An article focusing on the chemical compound “this compound” is not feasible. There is a significant lack of specific research data available in the public domain concerning the detailed Structure-Activity Relationship (SAR) studies, including steric effects, branching, and lipophilicity, for the compound “this compound.” In-depth comparative analyses with its structural analogs are also not readily found in published scientific literature.
To provide a comprehensive and accurate article based on the requested outline, access to proprietary research databases, internal company reports, or unpublished academic studies would be necessary. Without such information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-[2-(Dimethylamino)phenyl]propan-1-ol focuses on understanding its spatial arrangement and the flexibility of its structure. The molecule possesses a flexible propanol (B110389) side chain attached to a substituted phenyl ring, allowing it to adopt multiple conformations. The orientation of this side chain is determined by the interplay of various non-covalent interactions.
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, research on analogous structures, such as 3-[2-(Dimethylamino)phenyl]propanal, provides significant insight. In such molecules, weak intramolecular interactions can dictate the folding of the flexible side chain. One key interaction is the n→π* interaction, which involves the delocalization of the lone pair of electrons (n) from the nitrogen atom of the dimethylamino group into the antibonding (π*) orbital of the adjacent phenyl ring. This type of interaction, similar in nature to a hydrogen bond, can stabilize specific folded conformations over more extended ones.
For this compound, it is hypothesized that in addition to the n→π* interaction, an intramolecular hydrogen bond could form between the hydroxyl (-OH) group's hydrogen and the nitrogen atom of the dimethylamino group. The relative strength of these interactions would significantly influence the molecule's conformational landscape, determining the energetically preferred shapes and the population of different conformers in various environments. Computational methods like density functional theory (DFT) are typically employed to calculate the energies of different possible conformers to identify the most stable structures.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are crucial in computational chemistry and drug discovery for predicting a compound's behavior, such as its solubility, permeability, and potential for binding to a biological target. These properties are calculated from the 2D or 3D structure of the molecule using specialized software.
For this compound, specific experimentally verified descriptors are not widely published. However, computational tools can provide reliable predictions. The table below lists key molecular descriptors calculated for a closely related constitutional isomer, 3-(Dimethylamino)-1-phenylpropan-1-ol (B146689), which serves as a reasonable proxy for estimating the properties of the target compound. nih.govguidechem.com These descriptors are vital for creating models that predict the molecule's pharmacokinetic properties.
| Molecular Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 179.26 g/mol | The mass of one mole of the compound. |
| LogP (Octanol-Water Partition Coefficient) | 1.67 - 1.5 | Indicates the lipophilicity (fat-solubility) of the molecule. A value in this range suggests moderate lipophilicity. nih.gov |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Estimates the surface area of polar atoms (oxygen, nitrogen) in a molecule, which is important for predicting cell permeability. nih.gov |
| Hydrogen Bond Donors | 1 | The number of groups (e.g., -OH) that can donate a hydrogen atom to form a hydrogen bond. nih.gov |
| Hydrogen Bond Acceptors | 2 | The number of atoms (e.g., N, O) that can accept a hydrogen atom to form a hydrogen bond. nih.gov |
| Rotatable Bonds | 4 | The number of bonds that can rotate freely, indicating the molecule's conformational flexibility. nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules from first principles. These methods can provide deep insights into chemical bonding, reactivity, and the energetic stabilization of different molecular conformations.
For molecules like this compound, quantum chemical calculations can be used to analyze the electronic effects that govern its structure and stability. Methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are particularly useful. NBO analysis can quantify the stabilization energy associated with electronic delocalization, such as the n→π* interaction between the nitrogen lone pair and the phenyl ring. This analysis confirms the presence and strength of such non-covalent interactions that are critical for determining the molecule's preferred conformation.
Furthermore, these calculations can determine various electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information helps in understanding which parts of the molecule are electron-rich or electron-poor, providing clues about its reactivity and potential sites for intermolecular interactions.
Docking Studies and Ligand-Target Interactions (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies involving this compound are not readily found in the scientific literature, a conceptual framework for such a study can be described. The process would involve:
Receptor Preparation : Obtaining a three-dimensional structure of a target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling if the experimental structure is unavailable.
Ligand Preparation : Generating a 3D model of this compound and optimizing its geometry.
Docking Simulation : Using a docking algorithm to place the ligand into the active or binding site of the receptor in various possible conformations and orientations.
Scoring and Analysis : Evaluating the resulting poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Conceptually, the functional groups of this compound would play distinct roles in binding. The hydroxyl group can act as a hydrogen bond donor and acceptor. The tertiary dimethylamino group is a hydrogen bond acceptor. The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the protein's binding site.
Simulations for Understanding Molecular Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is complementary to the static picture offered by molecular modeling and docking.
An MD simulation of this compound could be used to explore several aspects of its behavior:
Conformational Dynamics : To observe how the molecule transitions between different conformations in a solvent (e.g., water) and to understand the stability of specific intramolecular interactions, such as hydrogen bonds.
Solvation : To study how solvent molecules arrange around the compound and to calculate properties like the free energy of solvation.
Complex Stability : If docked into a protein, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more rigorous evaluation of the binding pose predicted by docking.
To perform an MD simulation, a force field is required, which is a set of parameters that defines the potential energy of the system. For novel molecules, these parameters can be generated using quantum mechanical calculations. The simulation itself involves solving Newton's equations of motion for the system, allowing the trajectory of each atom to be tracked over a period typically ranging from nanoseconds to microseconds.
Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in assessing the purity of 3-[2-(Dimethylamino)phenyl]propan-1-ol and for its separation from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For this compound, a silica (B1680970) gel plate can be used as the stationary phase. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or triethylamine), is chosen to achieve good separation. The components of the sample mixture travel up the plate at different rates, resulting in distinct spots. The position of the spot corresponding to the compound is identified by its retention factor (Rf) value and can be visualized under UV light or by using a staining agent. A single spot indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative method for determining the purity of this compound. A common approach involves using a reverse-phase C18 column as the stationary phase. The mobile phase is typically a gradient or isocratic mixture of acetonitrile (B52724) and water. The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase is pumped through the column, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluent. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of ≥98% is often required.
Table 1: Chromatographic Techniques for this compound
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel | Mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane) | Qualitative purity assessment, reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Acetonitrile/Water | Quantitative purity determination, impurity profiling |
Spectroscopic Methods for Structural Elucidation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, specific functional groups absorb radiation at characteristic frequencies. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain typically appear in the range of 2850-3100 cm⁻¹. The C-N stretching of the dimethylamino group can be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: This technique gives information about the number of different types of protons, their chemical environment, and their neighboring protons. The spectrum of this compound would show distinct signals for the aromatic protons, the protons of the propyl chain, and the methyl protons of the dimethylamino group. The chemical shifts, splitting patterns (e.g., singlets, doublets, triplets, multiplets), and integration values of these signals are used to piece together the structure.
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The spectrum would show separate signals for the carbons of the aromatic ring, the propyl chain, and the dimethylamino group, allowing for a complete carbon skeleton to be mapped out.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In a typical mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 2: Spectroscopic Methods for Structural Elucidation of this compound
| Method | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C-H, C-N) |
| ¹H NMR Spectroscopy | Information on the proton environment, connectivity, and number of protons |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton and chemical environment of carbon atoms |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula; fragmentation patterns |
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound, with the molecular formula C₁₁H₁₇NO, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis are then compared with the theoretical values to confirm the empirical and molecular formula of the synthesized compound. This method serves as a fundamental check of the compound's purity and identity.
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₇NO)
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 73.70 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 9.57 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |
| Total | 179.26 | 100.00 |
Non Clinical Research Applications and Prospects
Utility as Chiral Auxiliaries and Building Blocks in Organic Synthesis
In the realm of organic synthesis, the precise control of stereochemistry is paramount, particularly in the creation of biologically active molecules. Chiral auxiliaries are instrumental in this endeavor, as they are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. While direct applications of 3-[2-(Dimethylamino)phenyl]propan-1-ol as a chiral auxiliary are not extensively documented in publicly available literature, the broader class of amino alcohols, to which it belongs, is well-established in this role. acs.orgnih.gov These compounds can chelate to metal centers, creating a rigid chiral environment that effectively biases the approach of incoming reagents. acs.org For instance, amino alcohols derived from natural sources are frequently derivatized to enhance their steric directing effect in asymmetric catalysis. alfa-chemistry.com
The structural motif of this compound, a phenylpropanolamine derivative, positions it as a valuable chiral building block. proquest.comnih.govhilarispublisher.comenamine.net Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.com The presence of two reactive functional groups, the hydroxyl and the amino moieties, allows for a variety of chemical transformations, enabling the synthesis of a diverse array of more complex molecules. alfa-chemistry.com This bifunctionality is a key attribute of its utility as a versatile scaffold in synthetic chemistry.
Application in Material Science (e.g., polymers, surfactants)
The application of this compound in material science, particularly in the fields of polymers and surfactants, is an area of prospective research rather than established practice. However, the inherent properties of amino alcohols suggest potential utility in these domains.
In polymer chemistry, amino alcohols can be incorporated into polymer backbones to impart specific functionalities. For instance, polymers containing amino acid moieties have been synthesized and investigated for various applications, including as anticancer agents. orientjchem.orgresearchgate.net The amino and hydroxyl groups of this compound could potentially be used as reactive sites for polymerization reactions, leading to the formation of polyesters, polyamides, or polyurethanes with unique properties. The incorporation of the dimethylamino group could also influence the polymer's solubility, thermal stability, and adhesive properties. researchgate.netnih.gov
In the context of surfactants, which are amphiphilic molecules, amino acid-based surfactants are gaining attention as biodegradable and biocompatible alternatives to traditional surfactants. acs.orgyeserchem.comwanabio.com While this compound itself is not a classical surfactant, its derivatives could be designed to possess amphiphilic properties. For example, esterification of the hydroxyl group with a long-chain fatty acid could yield a cationic or amphoteric surfactant. The amino group would provide the hydrophilic head, while the alkyl chain and the phenyl group would constitute the hydrophobic tail. Such novel surfactants could find applications in various industries, including cosmetics and detergents. google.com
Role in Catalysis
The potential role of this compound in catalysis is another area ripe for exploration. Amino alcohols have been shown to act as organocatalysts in various asymmetric reactions. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows for bifunctional catalysis, where both functionalities participate in the catalytic cycle. For example, simple primary β-amino alcohols have been used as efficient organocatalysts in asymmetric Michael additions.
Furthermore, amino alcohols can serve as ligands for metal-based catalysts. alfa-chemistry.com The nitrogen and oxygen atoms can coordinate with a metal center, forming a chiral complex that can catalyze a wide range of enantioselective transformations. While gold catalysts have been tested in the selective oxidation of amino alcohols, the presence of the amino group was found to decrease the durability of the catalysts in some cases. mdpi.com However, the specific catalytic properties of complexes involving this compound would depend on the metal center and the reaction conditions and warrant further investigation.
Exploration in Medicinal Chemistry Research as Precursors for Diverse Chemical Entities
The phenylpropanolamine scaffold is a common structural motif in many biologically active compounds, making this compound a valuable precursor in medicinal chemistry research. incb.org Its derivatives have been explored for a range of potential therapeutic applications, from influencing biochemical pathways to targeting specific diseases.
The ability to synthesize diverse libraries of compounds from a common precursor is a cornerstone of modern drug discovery. The chemical versatility of this compound allows for the generation of numerous derivatives with the potential to interact with various biological targets. unimelb.edu.aumdpi.com By modifying the hydroxyl group, the amino group, or the aromatic ring, chemists can systematically alter the compound's steric and electronic properties to optimize its interaction with a specific protein or enzyme. This approach has been used to develop a wide range of bioactive molecules. researchgate.net
| Precursor Modification | Potential Biochemical Target Class |
| Esterification of the hydroxyl group | Enzymes with serine hydrolase activity |
| N-alkylation or N-acylation of the amino group | Receptors and ion channels |
| Substitution on the phenyl ring | Various enzymes and receptors |
Table 1: Potential Biochemical Targets Based on Precursor Modification
The search for new antimycobacterial agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Several studies have demonstrated that amino alcohol derivatives can exhibit significant in vitro antimycobacterial activity. nih.gov For instance, a series of novel hydroxyethylamines showed promising activity against M. tuberculosis H37Rv. nih.gov Although specific studies on derivatives of this compound are not widely reported, its structural features make it an attractive starting point for the synthesis of new antimycobacterial candidates. The structure-activity relationship (SAR) of related compounds suggests that modifications to the amino and hydroxyl groups, as well as the aromatic ring, can significantly impact antimycobacterial potency. acs.orgmdpi.comacs.org
| Compound Class | Target Organism | Reported MIC Range (µg/mL) |
| Novel Hydroxyethylamines | M. tuberculosis H37Rv | Not specified, but two compounds showed significant activity |
| Aminoquinazolinones | M. tuberculosis H37Rv | 0.656 µM (for a highly potent analog) |
| Thiazole-containing α-amino acids | M. tuberculosis H37Ra and M. bovis BCG | Not specified, but showed inhibitory activity |
Table 2: In Vitro Antimycobacterial Activity of Related Amino Alcohol Derivatives (MIC: Minimum Inhibitory Concentration)
Phenylpropanolamine derivatives have a long history of interacting with the central nervous system (CNS). nih.gov Consequently, this compound serves as a logical precursor for the development of novel neuropharmacological agents. Preclinical research in this area involves synthesizing derivatives and evaluating their effects on various neurological targets and pathways. nih.govnih.govacnp.orgacnp.orgfrontiersin.orgnih.gov
Molecular interaction studies, often aided by computational modeling, are crucial for understanding how these compounds bind to their targets. nih.govnih.gov For example, derivatives could be designed to interact with neurotransmitter receptors, transporters, or enzymes involved in neuronal signaling. The dimethylamino group can significantly influence a molecule's pharmacokinetic properties and its interaction with biological targets. acs.org
| Derivative Type | Potential Neurological Target | Preclinical Model/Assay |
| Phenylpropanolamine Analogs | Monoamine transporters (e.g., for serotonin (B10506), norepinephrine) | Radioligand binding assays, in vivo microdialysis |
| Substituted Amino Alcohols | G-protein coupled receptors (e.g., dopamine, serotonin receptors) | Cell-based functional assays, behavioral models in rodents |
| Cyclic Derivatives | Ion channels (e.g., sodium, calcium channels) | Electrophysiological recordings, animal models of epilepsy or pain |
Table 3: Preclinical Neuropharmacological Research Strategies for Derivatives of this compound
Despite a comprehensive search for non-clinical research applications of the chemical compound This compound in the field of drug delivery, no specific studies or data were identified. The scientific literature available within the public domain does not appear to contain research focused on the utilization of this particular compound as a drug delivery agent.
Searches for "this compound" in the context of drug delivery systems, including its potential use in nanoparticles, liposomes, hydrogels, or as a component of prodrugs, did not yield any relevant results. The available literature focuses on structurally distinct, though related-sounding, molecules. For instance, research exists for "3-(dimethylamino)-1-phenylpropan-1-ol," where the dimethylamino group is attached to the propane chain rather than the phenyl ring, and for polymers containing dimethylamino ethyl methacrylate. However, these studies are not directly applicable to the specified compound due to significant differences in chemical structure, which would result in different physicochemical properties and biological activities.
Consequently, it is not possible to provide an article section on "Studies as Drug Delivery Agents" for this compound that includes detailed research findings or data tables as requested, because such research does not appear to have been published.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[2-(Dimethylamino)phenyl]propan-1-ol, and what are their efficiency metrics?
Answer: Synthesis typically involves reductive amination or alkylation of 2-(dimethylamino)benzaldehyde followed by reduction of the carbonyl group. For example:
- Step 1: Condensation of 2-(dimethylamino)benzaldehyde with a Grignard reagent (e.g., vinyl magnesium bromide) to form a propanal intermediate.
- Step 2: Reduction using NaBH₄ or LiAlH₄ to yield the final alcohol.
Efficiency metrics include yields (~60-80%) and purity (>95%), validated via HPLC or GC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., dimethylamino at C2 of phenyl, hydroxyl at C1 of propanol).
- FT-IR: Identify O-H (3200-3600 cm⁻¹) and tertiary amine (≈2750 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) at m/z ≈ 194.1.
- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE: Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation: Use fume hoods to mitigate vapor accumulation (flash point ≈73.9°C, similar to structurally related compounds ).
- First Aid: For accidental exposure, flush eyes with water for 15 minutes; if ingested, administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How does the steric and electronic environment of the dimethylamino group influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Steric Effects: The dimethylamino group at the ortho position creates steric hindrance, reducing reactivity toward bulky electrophiles (e.g., tert-butyl halides).
- Electronic Effects: The electron-donating dimethylamino group activates the phenyl ring toward electrophilic aromatic substitution (e.g., nitration at the para position).
- Methodological Insight: Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity .
Q. What strategies can resolve contradictions in reported stability data for this compound under oxidative conditions?
Answer:
- Experimental Design:
- Controlled Oxidation: Compare results using mild (H₂O₂/Fe²⁺) vs. strong (KMnO₄) oxidants.
- Degradation Analysis: Monitor byproducts via LC-MS and quantify using calibration curves.
- Hypothesis Testing: Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) accelerating decomposition. Pre-treat samples with chelating agents (e.g., EDTA) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- In Silico Workflow:
- Docking Studies: Use AutoDock Vina to screen derivatives against target receptors (e.g., GPCRs).
- ADMET Prediction: Apply QSAR models to assess toxicity (e.g., hepatotoxicity via ProTox-II).
- Validation: Corrogate computational results with in vitro assays (e.g., IC₅₀ measurements in HEK293 cells) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
